1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)ethanone
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Overview
Description
1-[7-ACETYL-2,2,4,6-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-ETHANONE is a complex organic compound with a unique structure that combines a quinoline derivative with a benzothiazole moiety
Preparation Methods
The synthesis of 1-[7-ACETYL-2,2,4,6-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-ETHANONE involves multiple steps, typically starting with the preparation of the quinoline and benzothiazole intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process efficiently.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different quinoline and benzothiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline and benzothiazole rings.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[7-ACETYL-2,2,4,6-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving quinoline and benzothiazole derivatives.
Industry: It can be used in the production of materials with unique properties, such as dyes and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The quinoline and benzothiazole moieties can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds include other quinoline and benzothiazole derivatives, such as:
- 7-Acetyl-1,2,3,4,5,6,7,8-octahydro-1,1,6,7-tetramethylnaphthalene
- 2,2,4,4-Tetramethyl-1,3-cyclobutanediol
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture
Properties
Molecular Formula |
C24H26N2O2S2 |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)ethanone |
InChI |
InChI=1S/C24H26N2O2S2/c1-14-10-18-15(2)12-24(4,5)26(20(18)11-17(14)16(3)27)22(28)13-29-23-25-19-8-6-7-9-21(19)30-23/h6-11,15H,12-13H2,1-5H3 |
InChI Key |
BEUFYPKEKHTSGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C(=C2)C(=O)C)C)C(=O)CSC3=NC4=CC=CC=C4S3)(C)C |
Origin of Product |
United States |
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